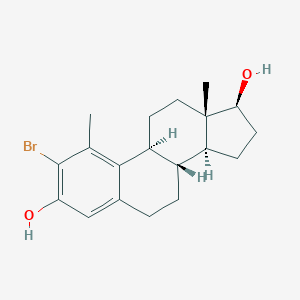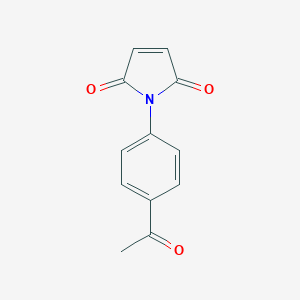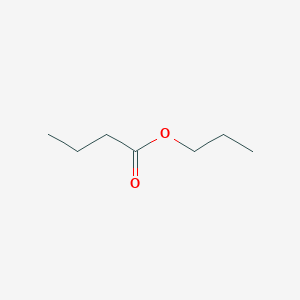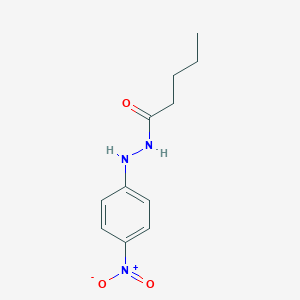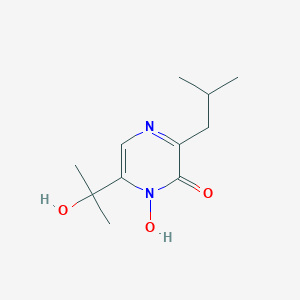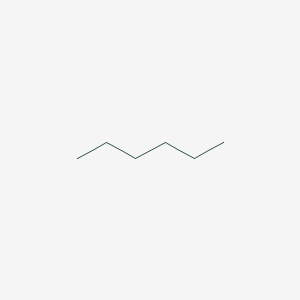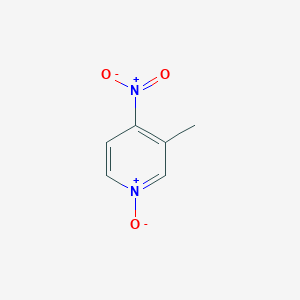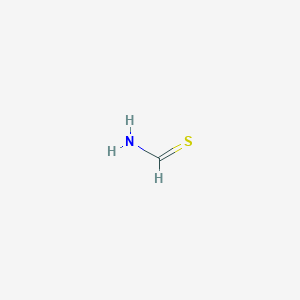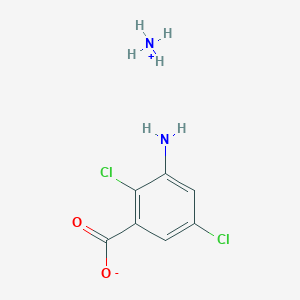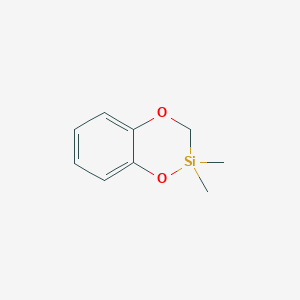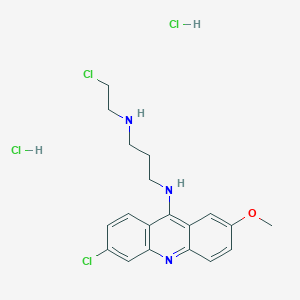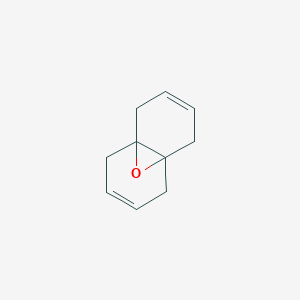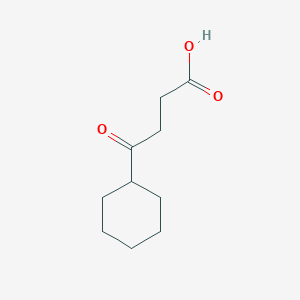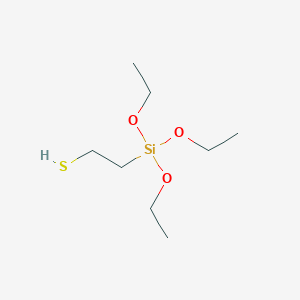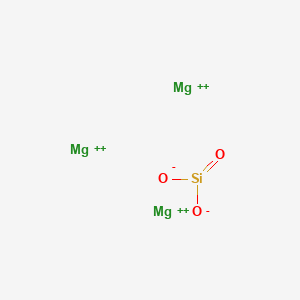
Silicic acid (H6Si2O7), magnesium salt (1:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H6Si2O7), magnesium salt (1:3) is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a combination of silicic acid and magnesium, which are both essential for many biological functions.
Wirkmechanismus
The mechanism of action of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is not fully understood. However, it is believed that the compound works by increasing the levels of silica and magnesium in the body. Silica is an essential mineral that is required for the formation of connective tissues, while magnesium is necessary for many biological functions, including muscle and nerve function.
Biochemische Und Physiologische Effekte
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to enhance plant growth and improve soil quality, making it a useful fertilizer and soil amendment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have several potential applications, making it a versatile compound. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal use in various applications.
Zukünftige Richtungen
There are several future directions for the study of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3). One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the use of this compound in agriculture to improve crop yields and soil quality. Additionally, the environmental applications of this compound, such as water treatment and pollution control, could also be further explored.
Conclusion
In conclusion, silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is a compound that has potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases, while its ability to enhance plant growth and improve soil quality make it a useful fertilizer and soil amendment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Synthesemethoden
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) can be synthesized by mixing magnesium oxide (MgO) and silicic acid (H4SiO4) in a 3:1 molar ratio. The mixture is then heated to a temperature of 200-300°C for several hours until the compound is formed. This method has been widely used in the laboratory to produce this compound.
Wissenschaftliche Forschungsanwendungen
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. In the agricultural field, it has been used as a fertilizer and soil amendment due to its ability to enhance plant growth and improve soil quality. In the environmental field, it has been studied for its potential use in water treatment and pollution control.
Eigenschaften
CAS-Nummer |
15702-53-1 |
|---|---|
Produktname |
Silicic acid (H6Si2O7), magnesium salt (1:3) |
Molekularformel |
Mg3O3Si+4 |
Molekulargewicht |
149 g/mol |
IUPAC-Name |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
InChI-Schlüssel |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Andere CAS-Nummern |
15702-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



